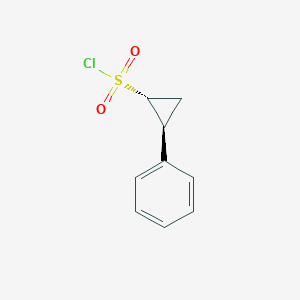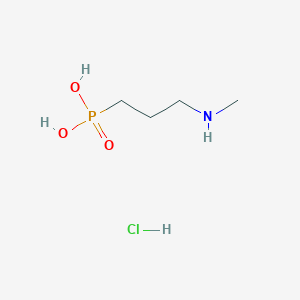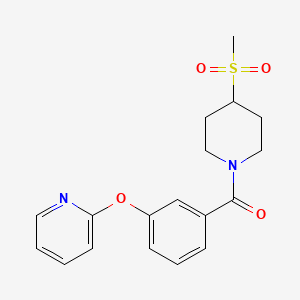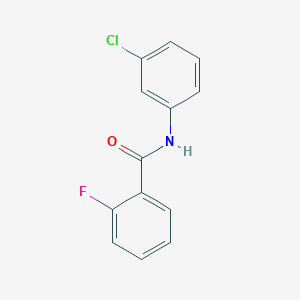
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride” is similar to the one you’re asking about . It has a molecular weight of 251.13 . The IUPAC name is (1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for the similar compound “rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride” is 1S/C9H8Cl2O2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The similar compound “rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride” has a molecular weight of 251.13 .
Applications De Recherche Scientifique
Nucleophilic Substitution Reactions
- Palladium-Catalyzed Reactions: 1-ethenylcyclopropylsulfonates, similar to rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride, undergo regioselective Pd(0) catalyzed nucleophilic substitution. This process yields cyclopropylideneethyl derivatives, which are valuable building blocks in synthesis (Stolle et al., 1992).
Formation of Helical Structures
- Formation in Salt Crystals: Research on racemic ligands, like rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride, shows their ability to form helical structures in salt crystals through hydrogen bonding interactions. This property can be significant in materials science (Mande et al., 2015).
Asymmetric Catalysis
- In Asymmetric Synthesis: N-sulfonylated β-amino alcohols, prepared from compounds like rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride, are used in asymmetric diethylzinc additions to benzaldehyde, catalyzed by titanium(IV) complexes. This process is crucial in producing optically active substances (Wu & Gau, 2003).
Structural Analysis in Crystallography
- Crystal Structure Analysis: Research involving compounds structurally similar to rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride focuses on understanding molecular orientations and interactions within crystal structures. This information is valuable in the field of crystallography (Akkurt et al., 2008).
Synthesis of Chiral Compounds
- Production of Chiral Intermediates: Racemic compounds like rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride are utilized in the synthesis of chiral intermediates, which are significant in pharmaceutical research and drug development (Kozhushkov et al., 2005).
Catalysis in Organic Synthesis
- Ruthenium-Catalyzed Reactions: The use of sulfonyl chlorides in ruthenium-catalyzed reactions has been explored. Such studies provide insights into regioselective catalysis and are relevant to the field of organic synthesis (Saidi et al., 2011).
Coordination Chemistry
- Structural Studies in Coordination Complexes: The stereochemistry and molecular structure of compounds containing elements like rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride have been analyzed in coordination complexes. Such studies advance our understanding of coordination chemistry (Cattalini et al., 1979).
Enantioselective Synthesis
- Biocatalytic Applications: Sphingomonas aquatilis has been used for the biocatalytic asymmetric synthesis of derivatives of compounds like rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride. Such processes are pivotal in producing enantiomerically pure chiral drugs (Zhu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOIQPPYDWSBG-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909287-43-9 |
Source


|
| Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2461802.png)

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)
![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)
![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)



![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2461821.png)